N-Ethyl-4-nitro-N-phenylaniline

Descripción general

Descripción

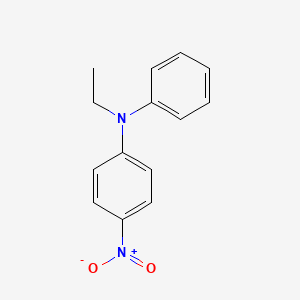

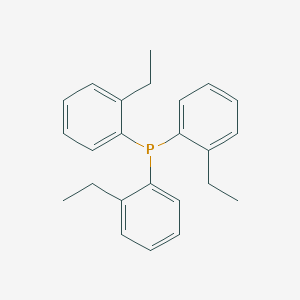

N-Ethyl-4-nitro-N-phenylaniline is a chemical compound with the molecular formula C14H14N2O2 . It is also known by its synonyms: this compound and Benzenamine, N-ethyl-4-nitro-N-phenyl .

Synthesis Analysis

The synthesis of N-substituted ureas, which includes compounds like this compound, can be achieved by the nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent . This method has been described as practically simple, mild, and efficient .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a nitro group (NO2) and an ethyl group (C2H5) attached to the nitrogen atom . The average mass of the molecule is 166.177 Da .

Chemical Reactions Analysis

This compound is basic and reacts exothermically with acids to form salts and water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Physical and Chemical Properties Analysis

This compound has a melting point of 87-88 °C and a predicted boiling point of 399.0±25.0 °C . Its predicted density is approximately 1.06 g/cm3 . The pKa of the compound is predicted to be -3.11±0.32 .

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Activity

N-Ethyl-4-nitro-N-phenylaniline, along with its derivatives, is studied for its potential pharmacological applications. One such derivative, methyl esters of 6-nitro-N-phenylanthranilic acids, synthesized via Fisher esterification, has shown promising results in terms of anti-inflammatory, analgesic, diuretic, bacteriostatic, fungistatic, and antidiuretic activities. These compounds are classified as low-toxic compounds and exhibit a significant relationship between structure, biological activity, and toxicity (Isaev et al., 2014).

Applications in Explosives and Propellants

Research into synthetic methodologies for derivatives of diphenylamine, which includes this compound, has led to the development of a variety of propellant stabilizer degradation derivatives. These derivatives are synthesized through reactions with alkyl halides under mild conditions or via Ullmann type chemistry, demonstrating their utility in the field of propellants and explosives (Elliot et al., 2000).

Nonlinear Optical Materials

Ethyl-[4-(4-nitro-phenylazo)-phenyl]-(2-oxiranylmethoxy-ethyl)-amine (ENPMA), a compound related to this compound, has been used in the development of nonlinear optical materials. This involves linking high concentrations of ENPMA chromophores covalently to SiO2 matrices prepared by the sol–gel method. These materials exhibit significant second-order non-linear optical properties, which are promising for various optical applications (Franco et al., 2010).

Use in Phase Diagram Studies

N-Ethyl-4-nitroaniline, closely related to this compound, has been used in studies for constructing phase diagrams of binary mixtures with other compounds. These studies, which employ differential scanning calorimeter (DSC), contribute to the understanding of the thermodynamic properties of mixtures relevant in the field of energetic materials (Trache et al., 2013).

Safety and Hazards

N-Ethyl-4-nitro-N-phenylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It also has specific target organ toxicity with repeated exposure, affecting the blood and hematopoietic system .

Propiedades

IUPAC Name |

N-ethyl-4-nitro-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-15(12-6-4-3-5-7-12)13-8-10-14(11-9-13)16(17)18/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKYEFPEDCZWGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448123 | |

| Record name | Benzenamine, N-ethyl-4-nitro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51451-83-3 | |

| Record name | Benzenamine, N-ethyl-4-nitro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,5,6-Tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione](/img/structure/B3053094.png)

![N-[2-(Hexanoylamino)ethyl]hexanamide](/img/structure/B3053099.png)

![4-methyl-N-[4-(4-methylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B3053102.png)